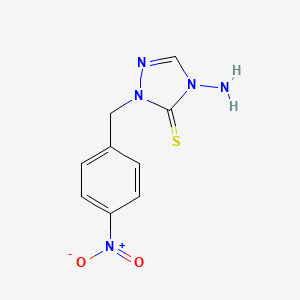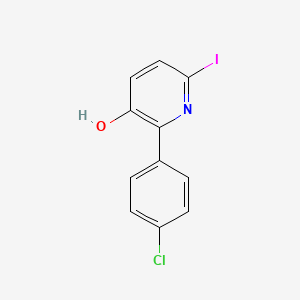![molecular formula C20H24N4O2 B5544853 7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)
7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions incorporating various starting materials and catalysts. A common approach for synthesizing such compounds includes the Biginelli reaction, as seen in the synthesis of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, which utilizes 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole with p-toluenesulfonic acid (pTSA) as a catalyst in ethanol under reflux conditions (Hery Suwito et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized through various spectroscopic techniques, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR. These techniques provide insights into the molecular geometry, electron distribution, and functional groups present within the molecule, highlighting the compound's complexity and the role of its substituents (Hery Suwito et al., 2018).
Chemical Reactions and Properties
The reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their structural features, enabling various chemical transformations. For example, the introduction of morpholinophenyl groups can be achieved through reactions with morpholin, leading to new pharmacologically active compounds with diverse biological activities (Reza Moradivalikboni et al., 2014).
科学的研究の応用
Synthesis and Chemical Properties
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various chemical reactions, involving key intermediates and catalysts to achieve desired structural modifications. For instance, the use of Biginelli reaction for the synthesis of dihydrotetrazolopyrimidine derivatives indicates the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in synthesizing complex molecules (Hery Suwito et al., 2018). Additionally, the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through microwave-assisted processes demonstrates innovative approaches to crafting functional groups essential for further chemical transformations (Juan C Castillo et al., 2018).
Biological Activities
Compounds based on the pyrazolo[1,5-a]pyrimidine framework exhibit a range of biological activities, making them valuable for pharmaceutical research. For example, studies on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their potential as anti-inflammatory and analgesic agents, indicating the therapeutic possibilities of pyrazolo[1,5-a]pyrimidine derivatives (A. Abu‐Hashem et al., 2020).
Targeting Specific Receptors
The modification of the pyrazolo[1,5-a]pyrimidine structure to target specific biological receptors has been explored. For instance, derivatives synthesized to affect adenosine A1 and A2A receptor affinity and selectivity profiles indicate the compound's potential in designing receptor-targeted therapeutics (L. Squarcialupi et al., 2017).
Larvicidal and Antimicrobial Activities
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their larvicidal and antimicrobial activities, suggesting their utility in addressing public health challenges related to vector-borne diseases and microbial infections (S. Gorle et al., 2016).
特性
IUPAC Name |
2-(2-methoxyethyl)-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-12-19-21-18(16-6-4-3-5-7-16)13-20(24(19)22-15)23-9-11-26-17(14-23)8-10-25-2/h3-7,12-13,17H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXVZCVGQGAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCOC(C3)CCOC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(2-Methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)

![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)
![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)
![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)